molecular formula C52H46N2O8 B12296687 cis-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid

cis-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B12296687
M. Wt: 826.9 g/mol
InChI Key: ZEGZSQPESYEHKR-IHCSCSDWSA-N
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Description

cis-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid: is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction.

    Attachment of the Fmoc Group: The Fmoc group is attached to the nitrogen atom of the pyrrolidine ring using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

    Substitution: The Fmoc group can be removed through a substitution reaction using piperidine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products Formed

    Oxidation: Formation of phenyl ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Removal of the Fmoc group yields the free amine.

Scientific Research Applications

cis-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Biological Studies: Used in studies involving enzyme-substrate interactions and protein folding.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions to occur at other sites. Upon removal of the Fmoc group, the free amine can participate in further reactions, such as forming peptide bonds.

Comparison with Similar Compounds

Similar Compounds

  • cis-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid
  • cis-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylazetidine-2-carboxylic acid

Uniqueness

cis-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid is unique due to the presence of the phenyl group at the 5-position of the pyrrolidine ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can affect its applications in peptide synthesis and medicinal chemistry.

Properties

Molecular Formula

C52H46N2O8

Molecular Weight

826.9 g/mol

IUPAC Name

(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid;(2R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/2C26H23NO4/c2*28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2*1-13,22-24H,14-16H2,(H,28,29)/t2*23-,24+/m10/s1

InChI Key

ZEGZSQPESYEHKR-IHCSCSDWSA-N

Isomeric SMILES

C1C[C@H](N([C@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O.C1C[C@@H](N([C@@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O.C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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